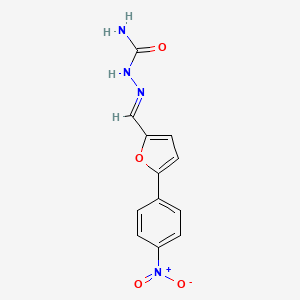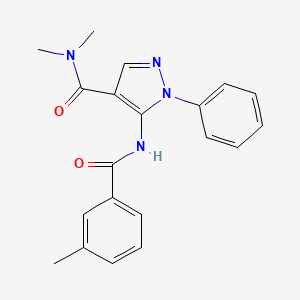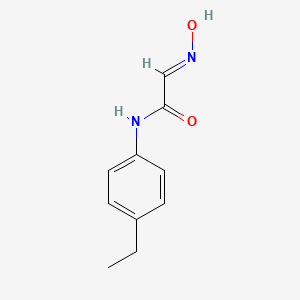![molecular formula C13H15N7S2 B5582424 2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B5582424.png)
2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine is a compound that belongs to the class of triazole-containing ligands. These ligands are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and materials science. The compound’s structure features a pyridine core substituted at the 2 and 6 positions with triazole groups, which are further functionalized with sulfanylmethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine typically involves a multi-step process. One common method is the “click” reaction, which is a copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is known for its high efficiency and selectivity. The general steps include:
Formation of the azide intermediate: This involves the reaction of a suitable precursor with sodium azide.
Cycloaddition reaction: The azide intermediate is then reacted with an alkyne derivative in the presence of a copper(I) catalyst to form the triazole ring.
Functionalization: The triazole rings are further functionalized with sulfanylmethyl groups to yield the final product
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine can undergo various chemical reactions, including:
Coordination reactions: Forms stable complexes with metal ions such as copper, iron, and lanthanides.
Oxidation and reduction: The sulfanylmethyl groups can undergo oxidation to form sulfoxides or sulfones.
Substitution reactions: The triazole rings can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Copper(I) salts: Used in the click reaction for triazole formation.
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: For substitution reactions on the triazole rings.
Major Products
Metal complexes: Coordination with metal ions results in various metal-ligand complexes.
Oxidized derivatives: Sulfoxides and sulfones from oxidation reactions.
Substituted triazoles: From nucleophilic substitution reactions
Scientific Research Applications
2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine has several applications in scientific research:
Coordination chemistry: Used to form stable metal complexes for catalysis and materials science.
Medicinal chemistry:
Materials science: Used in the development of luminescent materials and supramolecular assemblies.
Biological studies: Investigated for its interactions with biomolecules and potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The triazole rings and sulfanylmethyl groups provide multiple binding sites, enhancing the compound’s versatility in forming complexes .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Similar structure but lacks the sulfanylmethyl groups.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: Contains alkyl groups instead of methyl groups on the triazole rings.
Uniqueness
2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine is unique due to the presence of sulfanylmethyl groups, which can participate in additional chemical reactions and provide further functionalization options. This makes it more versatile compared to similar compounds that lack these functional groups .
Properties
IUPAC Name |
2,6-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7S2/c1-19-8-14-17-12(19)21-6-10-4-3-5-11(16-10)7-22-13-18-15-9-20(13)2/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHKYJONTOMXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=NC(=CC=C2)CSC3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-1-[(5-methyl-2-thienyl)methyl]piperidine-3-carboxylic acid](/img/structure/B5582346.png)
![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5582354.png)
![METHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE](/img/structure/B5582358.png)

![3-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5582372.png)

![4-{[(4-phenyl-2-pyrimidinyl)thio]acetyl}morpholine](/img/structure/B5582386.png)

![N-(2-fluoroethyl)-2-{5-[4-morpholinyl(phenyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5582419.png)
![3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B5582428.png)
![({5-[1-(2,6-difluoro-4-methoxybenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5582436.png)
![1-{3-[3-(hydroxymethyl)-3-propyl-1-piperidinyl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5582439.png)
![dimethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate](/img/structure/B5582450.png)
